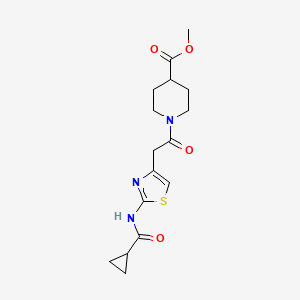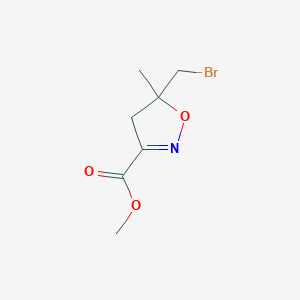
5-(Bromometil)-5-metil-4H-1,2-oxazol-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule that contains functional groups such as bromomethyl, methyl, and oxazole . It’s likely to be used as a reagent or intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromomethyl compounds are often synthesized through radical bromination reactions .Molecular Structure Analysis
The molecular structure of similar compounds involves a bromomethyl group attached to a methyl group and an oxazole ring . The exact structure would depend on the positions of these groups on the oxazole ring.Chemical Reactions Analysis
Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group . The reactivity of this compound would depend on the exact structure and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often liquids at room temperature with a high boiling point .Mecanismo De Acción
The mechanism of action of Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate has been found to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been found to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a starting material for the synthesis of various bioactive compounds. However, this compound has some limitations as well. It is highly reactive and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate. One of the directions is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its antimicrobial and antifungal properties and develop new antibiotics and antifungal agents. Additionally, the synthesis of new bioactive compounds using Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate as a starting material is another area of future research.
Métodos De Síntesis
Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate can be synthesized using various methods. One of the methods involves the reaction of 5-methyl-4H-1,2-oxazole-3-carboxylic acid with thionyl chloride, followed by the reaction with bromomethyl methyl ether. The resulting compound is then treated with sodium methoxide to obtain Methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate.
Aplicaciones Científicas De Investigación
- Investigación: Se sintetizaron nuevos derivados 5-bromo sustituidos de fitoalexinas de indol (Tipos A-E). Estos compuestos se evaluaron in vitro para determinar su actividad antiproliferativa/citotóxica contra líneas celulares de cáncer humano. Algunos análogos exhibieron una actividad comparable a la del cisplatino, pero con menor toxicidad para las células normales .
- Mecanismo: Estos compuestos presentan efectos anticancerígenos y antiproliferativos contra líneas celulares de cáncer humano, lo que los convierte en candidatos prometedores para la quimioprevención .
Actividad Antiproliferativa y Citotóxica
Quimioprevención del Cáncer
Catalizador Sintético
Química de Polímeros
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-(bromomethyl)-5-methyl-4H-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3/c1-7(4-8)3-5(9-12-7)6(10)11-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDGCHMGBJFRPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C(=O)OC)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

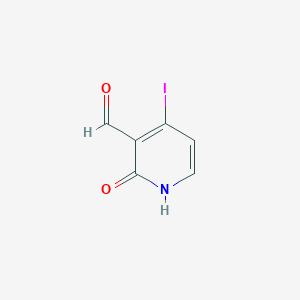
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2392369.png)
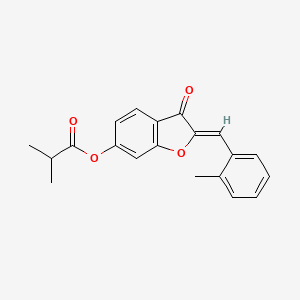
![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)
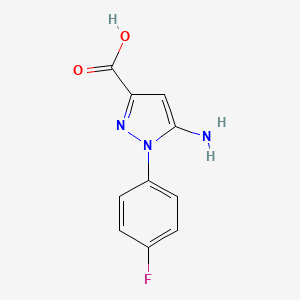
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)
![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)



